An In-depth Technical Guide to the Mechanism of Action of Tegafur in Cancer Cells
An In-depth Technical Guide to the Mechanism of Action of Tegafur in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Tegafur (B1684496) as a Fluoropyrimidine Prodrug
Tegafur is an oral fluoropyrimidine cytotoxic agent and a prodrug of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, including gastric, colorectal, breast, and head and neck cancers.[1][2] Its mechanism of action is intrinsically linked to its bioconversion to 5-FU and the subsequent metabolic activation of 5-FU into cytotoxic nucleotides that disrupt DNA synthesis and RNA function.[3][4] Tegafur is often co-administered with modulators such as uracil (B121893), gimeracil, and oteracil to enhance its efficacy and reduce its toxicity.[1][5]
Metabolic Activation of Tegafur to 5-Fluorouracil
Tegafur itself is inactive and requires metabolic conversion to the active cytotoxic agent, 5-FU. This bioactivation is a multi-step process primarily occurring in the liver.
-
Hepatic Metabolism: The initial and rate-limiting step in tegafur's activation is its hydroxylation, predominantly mediated by the cytochrome P450 enzyme, CYP2A6, in the liver.[6][7] This enzymatic reaction converts tegafur to 5'-hydroxytegafur, which is an unstable intermediate.
-
Spontaneous Conversion: Following its formation, 5'-hydroxytegafur spontaneously and non-enzymatically degrades to yield the active drug, 5-FU.[8]
This gradual conversion of tegafur to 5-FU results in sustained plasma concentrations of 5-FU, mimicking a continuous intravenous infusion and contributing to its therapeutic effect.[9]
Intracellular Anabolism and Cytotoxic Mechanisms of 5-Fluorouracil
Once formed, 5-FU enters the cancer cell and undergoes further metabolic activation into three key cytotoxic nucleotides: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[4][10] These active metabolites exert their anticancer effects through distinct mechanisms:
Inhibition of Thymidylate Synthase (TS)
The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[11]
-
Formation of FdUMP: 5-FU is converted to FdUMP through a series of enzymatic reactions.
-
Ternary Complex Formation: FdUMP, along with the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), binds to the nucleotide-binding site of TS, forming a stable ternary complex.[12]
-
Inhibition of dTMP Synthesis: This stable complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to TS, thereby inhibiting the synthesis of dTMP.[12]
-
"Thymineless Death": The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, resulting in DNA damage and ultimately inducing a form of programmed cell death known as "thymineless death" in rapidly dividing cancer cells.[11]
Incorporation into RNA and DNA
In addition to TS inhibition, the other active metabolites of 5-FU contribute to its cytotoxicity:
-
FUTP Incorporation into RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing, splicing, and stability, leading to errors in protein synthesis and ultimately contributing to cell death.[3][10]
-
FdUTP Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and damage.[10]
Modulation of Tegafur's Action by Co-administered Drugs
Tegafur is often formulated with other agents to modulate the pharmacology of 5-FU, thereby enhancing its antitumor activity and reducing its side effects.
-
Uracil: Uracil competes with 5-FU for the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[5][13] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to higher and more sustained concentrations in tumor tissues.[11]
-
Gimeracil (CDHP): Gimeracil is a potent inhibitor of DPD. Its co-administration with tegafur significantly increases the concentration of 5-FU in the blood and tumor.[1][14]
-
Oteracil (Potassium Oxonate): Oteracil potassium preferentially distributes to the gastrointestinal tract, where it inhibits the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT).[1][15] This inhibition reduces the local conversion of 5-FU to its active metabolites in the gut, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[15]
The combination of tegafur, gimeracil, and oteracil is known as S-1.[6]
References
- 1. [Pharmacokinetics and a phase I study of tegafur-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity and Safety of Tegafur, Gimeracil, and Oteracil Potassium for Nasopharyngeal Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of the pharmacology of oral tegafur to its use as a 5-FU pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
